SMYD3 Biochemical Potency of the Cyclopropylsulfonyl-5-Methylisoxazole Scaffold Relative to the HTS Lead
The cyclopropylsulfonyl-5-methylisoxazole amide scaffold was a key optimization branch in the SMYD3 inhibitor SAR. The published lead compound 1 (bearing a methylsulfonyl-piperidine and 5-cyclopropylisoxazole) exhibited a biochemical IC₅₀ of 0.8 nM against SMYD3 in a radiometric SPA assay [1]. Although the exact IC₅₀ of the target compound was not disclosed in the primary literature, it belongs to a sub-series that maintained single-digit nanomolar potency while introducing a structurally differentiated sulfonamide-isoxazole substitution pattern. In the published dataset, closely related analogs with cyclopropylsulfonyl and 5-methylisoxazole features retained SMYD3 IC₅₀ values within 3-fold of the lead, as measured under identical assay conditions (25 mM Tris-Cl pH 8.0, 1 mM TCEP, 0.005% BSA, 0.005% Tween 20, [3H]-SAM substrate) [1]. This positions the target compound as a potent, structurally distinct alternative to the methylsulfonyl-cyclopropylisoxazole lead.
| Evidence Dimension | SMYD3 biochemical inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not explicitly reported in public domain; inferred from SAR to be in low single-digit nanomolar range (<10 nM) based on closely related analogs within the same series. |
| Comparator Or Baseline | HTS Lead Compound 1 (methylsulfonyl-5-cyclopropylisoxazole amide): IC₅₀ = 0.8 nM |
| Quantified Difference | Cannot be precisely calculated; target compound belongs to a sub-series maintaining potency within ~3-fold of the lead compound. |
| Conditions | SMYD3 radiometric SPA assay; 25 mM Tris-Cl (pH 8.0), 1 mM TCEP, 0.005% BSA, 0.005% Tween 20, [3H]-SAM substrate; 90 min incubation. |
Why This Matters
A single-digit nanomolar SMYD3 IC₅₀ in a structurally differentiated scaffold provides a procurement rationale for researchers seeking to validate target engagement without relying on the exact chemotype of the HTS lead, reducing the risk of scaffold-specific artifacts in cellular assays.
- [1] Su, D.-S., Qu, J., Schulz, M., Blackledge, C. W., Yu, H., Zeng, J., Burgess, J., Reif, A., Stern, M., Nagarajan, R., Pappalardi, M. B., Wong, K., Graves, A. P., Bonnette, W., Wang, L., Elkins, P., Knapp-Reed, B., Carson, J. D., McHugh, C., Mohammad, H., Kruger, R., Luengo, J., Heerding, D. A., & Creasy, C. L. Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Med. Chem. Lett. 2020, 11, 133–140. View Source
